Lipophilicity (LogP) Differentiation: Dual-Aromatic vs. Mono-Aromatic Analogs
The dual-aromatic architecture of 2-[benzyl(4-fluorobenzyl)amino]ethanol confers significantly higher lipophilicity than its mono-substituted counterpart 2-[(4-fluorobenzyl)amino]ethanol. For the closely related 3-fluoro positional isomer (2-[benzyl(3-fluorobenzyl)amino]ethanol), the measured logP is 3.03 . In contrast, 2-[(4-fluorobenzyl)amino]ethanol exhibits a logP of only 1.06–1.17 . This ~2.0 log unit increase in lipophilicity directly translates to improved membrane permeability and potentially altered biodistribution profiles [1].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | logP ≈ 3.03 (estimated for 3-fluoro positional isomer) |
| Comparator Or Baseline | 2-[(4-fluorobenzyl)amino]ethanol: logP = 1.06–1.17 |
| Quantified Difference | Increase of ~2.0 log units (≈100-fold increase in partition coefficient) |
| Conditions | Calculated/predicted logP values from vendor databases |
Why This Matters
Higher lipophilicity is a critical selection criterion for applications requiring blood-brain barrier penetration or intracellular target engagement; the dual-aromatic compound offers a 100-fold higher predicted partition coefficient than the mono-aromatic analog.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
